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Trial Design and Patient Demographics

1. Experimental Protocol of LIBRETTO-431

¢ Objective: To demonstrate the superiority of selpercatinib versus chemotherapy with or without
pembrolizumab as a first-line treatment for advanced RET fusion-positive NSCLC [1].

e Study Design: Global, randomized, open-label, Phase 3 trial [1] [2].

¢ Patient Population: 261 patients with treatment-naive, advanced (unresectable stage 111B/C or stage
IV) non-squamous NSCLC confirmed to harbor RET fusions [1]. Key exclusion criteria included
symptomatic CNS metastases and the presence of other validated oncogenic drivers [1].

e Treatment Arms:

o Experimental Arm: Selpercatinib (160 mg orally twice daily) [1] [2].
o Control Arm: Pemetrexed plus platinum (carboplatin or cisplatin), with or without
pembrolizumab, per investigator's choice. A protocol specification required that at least 80% of
patients in the control arm receive pembrolizumab [1] [2].

¢ Randomization and Stratification: Patients were randomized (initially 1:1, later 2:1) and stratified by
geography, presence of brain metastases, and the investigator's planned use of pembrolizumab [1]
[2].

¢ Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central
Review (BICR) [1].

¢ Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of
response (DOR), intracranial efficacy, safety, and patient-reported outcomes (PROSs) [1].

o Statistical Note: The trial was designed to detect a hazard ratio (HR) of 0.56 for PFS with 89%
power [1]. Crossover from the control arm to selpercatinib upon disease progression was permitted
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[1] [2].

2. Baseline Patient Characteristics The baseline demographics and disease characteristics were well-

balanced between the treatment arms [1] [2]. The table below summarizes key characteristics for the overall

intention-to-treat (ITT) population.

Characteristic Selpercatinib Arm (n=159) Control Arm (n=102)

Median Age 61 years 61 years

Female 55.2% 54.8%

Asian 55.2% 54.8%

Never-Smokers 67.4% 67.4%

Stage IV Disease 94.6% 91.6%

Baseline Brain Metastases 19.5% 19.5%

PD-L1 Expression 250% 26.9% (of 171 with known status)  26.9% (of 171 with known status)

*RET* Fusion Partner (KIF5B)  77% (of 156 with known partner)

Efficacy and Safety Data Comparison

77% (of 156 with known partner)

1. Primary and Secondary Efficacy Outcomes Selpercatinib demonstrated a statistically significant and

clinically meaningful improvement across all efficacy endpoints, including PFS, ORR, and DOR, in both the

overall population and the prespecified pembrolizumab population [1] [2].

Control (Chemo *

Hazard Ratio (HR) /

Efficacy Endpoint Selpercatinib . .
Pembrolizumab) Difference
Median PFS (Overall ITT) 24.8 months 11.2 months HR: 0.48 (95% CI: 0.33-
0.70; P <0.001) [1]
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Efficacy Endpoint

Median PFS (ITT-
Pembrolizumab)

Objective Response Rate
(ORR)

Median Duration of
Response (DOR)

Intracranial ORR

12-month CNS Progression
Rate (No Baseline Mets)

Selpercatinib

24.8 months

83.7%

24.2 months

82.4%

1.1%

Control (Chemo * Hazard Ratio (HR) /
Pembrolizumab) Difference
11.2 months HR: 0.46 (95% CI: 0.31-

0.70; P < 0.001) [1]

65.1% [2]
11.5 months [1]
58.3% [1]
14.7% Cause-specific HR: 0.17

(95% ClI: 0.04-0.69) [1]

2. Central Nervous System (CNS) Efficacy Selpercatinib, with its significant CNS activity, showed strong

efficacy in preventing and treating brain metastases [1]:

¢ In patients with baseline measurable CNS disease, the intracranial complete response rate was
higher with selpercatinib (35.3%) than with control (16.7%).

¢ In patients without baseline CNS metastases, the 12-month cumulative incidence of new CNS
progression was dramatically lower with selpercatinib (1.1%) compared to control (14.7%).

3. Overall Survival and Crossover The overall survival data were immature and significantly confounded

by high crossover from the control arm [1] [2]. The reported HR was 0.96 in the ITT-pembrolizumab

population, with a censoring rate of approximately 80% and an effective crossover rate of 75% [2].

4. Safety and Tolerability Profile The safety profiles differed between the two treatment strategies [1] [3]:

¢ Selpercatinib: Common grade >3 adverse events included increased liver enzymes (AST/ALT),
hypertension, and QTc prolongation. The treatment discontinuation rate due to adverse events was

12% [3].

e Control Arm (Chemo * Pembrolizumab): Common grade >3 adverse events were hematologic,

such as anemia, and fatigue [3].
¢ Patient-Reported Tolerability: Fewer patients receiving selpercatinib (22.6%) reported being

bothered by side effects compared to those in the control arm (39.7%) [4].

© 2026 Smolecule. All rights reserved.

3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://www.onclive.com/view/selpercatinib-significantly-improves-pfs-vs-chemo-with-or-without-pembrolizumab-in-ret-nsclc
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://www.onclive.com/view/selpercatinib-significantly-improves-pfs-vs-chemo-with-or-without-pembrolizumab-in-ret-nsclc
https://www.onclive.com/view/selpercatinib-significantly-improves-pfs-vs-chemo-with-or-without-pembrolizumab-in-ret-nsclc
https://pmc.ncbi.nlm.nih.gov/articles/PMC11130712/
https://oncodaily.com/oncolibrary/immune-oncology/libretto-431-ret-asia
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://oncodaily.com/oncolibrary/immune-oncology/libretto-431-ret-asia
https://oncodaily.com/oncolibrary/immune-oncology/libretto-431-ret-asia
https://www.smolecule.com/products/s542954?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S266636432500030X
https://www.smolecule.com/products/s542954?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Key Insights for Researchers

¢ Mechanism of Action and Rationale: Selpercatinib is a potent, highly selective RET kinase
inhibitor. Oncogenic RET fusions drive tumor growth in about 1-2% of NSCLCs. Unlike multi-kinase
inhibitors, selpercatinib’s high selectivity leads to potent efficacy and a differentiated safety profile by
minimizing off-target effects [1] [5]. The following diagram illustrates its targeted mechanism.

Selpercatinib

Binds to RET

RET Fusion Gene Selective RET Kinase Inhibition

Oncogenic Signaling

(Uncontrolled Proliferation)

Tumor Growth & Survival

Click to download full resolution via product page

o Impact of PD-L1 Expression and Smoking Status: The PFS benefit of selpercatinib was consistent
regardless of PD-L1 expression level [2]. The trial population was predominantly never-smokers
(67.4%), reinforcing that RET fusions are a distinct molecular subtype often found in this demographic
and highlighting the documented lack of efficacy of immune checkpoint inhibitors in never-smoker

predominant, driver mutation-positive NSCLC [1].

o Patient-Reported Outcomes (PROs): PROs further support the clinical benefits of selpercatinib [4].

o Symptoms: Selpercatinib significantly delayed the time to confirmed deterioration in all
individual symptoms on the NSCLC-SAQ questionnaire.
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o Functioning: Patients on selpercatinib reported significantly delayed deterioration in physical
and role functioning, with clinically meaningful improvements in physical functioning at one
year.

o Quality of Life: A lower proportion of patients on selpercatinib (23%) reported worsening
quality of life compared to the control arm (36%) [1].

Conclusion

The LIBRETTO-431 trial establishes first-line selpercatinib as a superior standard of care over
chemotherapy with or without pembrolizumab for advanced RET fusion-positive NSCLC. It provides a

robust efficacy and safety profile, with particular strength in controlling intracranial disease.

For the drug development community, these results underscore:

e The critical need for comprehensive genomic testing at diagnosis to identify RET fusions and

inform initial therapy.
¢ The clinical value of highly selective RET inhibition, which offers profound efficacy and

manageable toxicity.

¢ The limited role of chemoimmunotherapy in this molecularly defined population, supporting the
exclusion of RET+ NSCLC from future chemoimmunotherapy trials alongside other driver mutations
like EGFR and ALK.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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